1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
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Overview
Description
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride typically involves the reaction of pyrrolidine with pyrazole under specific conditions. One common method involves the use of enaminones and hydrazines in the presence of a catalyst such as iodine. The reaction proceeds through a cascade mechanism, resulting in the formation of the pyrazole ring . Industrial production methods may involve bulk synthesis and custom synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Scientific Research Applications
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:
3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
1-(Pyrrolidin-3-yl)-1H-pyrazole: This compound lacks the dihydrochloride salt form, which may affect its solubility and reactivity.
Properties
CAS No. |
1242339-08-7 |
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Molecular Formula |
C7H12ClN3 |
Molecular Weight |
173.64 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-3-9-10(5-1)7-2-4-8-6-7;/h1,3,5,7-8H,2,4,6H2;1H |
InChI Key |
NTSWFLOEQVDSJQ-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2C=CC=N2.Cl.Cl |
Canonical SMILES |
C1CNCC1N2C=CC=N2.Cl |
Origin of Product |
United States |
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